4-Iodopyridin-3-ol

Cross-coupling Bond dissociation energy Oxidative addition

4-Iodopyridin-3-ol (synonyms: 4-iodo-3-hydroxypyridine, 3-hydroxy-4-iodopyridine) is a halogenated pyridine derivative bearing an iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring. It belongs to the class of iodinated hydroxypyridines and is primarily sourced as a synthetic intermediate and pharmaceutical building block, typically supplied at ≥95% purity with storage recommendations under inert gas at 2–8 °C.

Molecular Formula C5H4INO
Molecular Weight 221 g/mol
CAS No. 188057-20-7
Cat. No. B063117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Iodopyridin-3-ol
CAS188057-20-7
Molecular FormulaC5H4INO
Molecular Weight221 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1I)O
InChIInChI=1S/C5H4INO/c6-4-1-2-7-3-5(4)8/h1-3,8H
InChIKeyHKFQSXPNVJVXTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Iodopyridin-3-ol (CAS 188057-20-7): Core Identity and Procurement-Relevant Classification


4-Iodopyridin-3-ol (synonyms: 4-iodo-3-hydroxypyridine, 3-hydroxy-4-iodopyridine) is a halogenated pyridine derivative bearing an iodine atom at the 4-position and a hydroxyl group at the 3-position of the pyridine ring [1]. It belongs to the class of iodinated hydroxypyridines and is primarily sourced as a synthetic intermediate and pharmaceutical building block, typically supplied at ≥95% purity with storage recommendations under inert gas at 2–8 °C . Its molecular formula is C₅H₄INO (MW 221.00 g/mol), with a computed LogP of 1.39, zero rotatable bonds, and a topological polar surface area of 33.1 Ų, indicating a compact, moderately lipophilic scaffold amenable to both solution-phase chemistry and membrane permeation in biological contexts .

Why 4-Iodopyridin-3-ol Cannot Be Casually Replaced by Other Halogenated Pyridinols


The combination of an iodine atom at the 4-position and a hydroxyl group at the 3-position creates a substitution pattern that is not functionally interchangeable with its positional isomers (e.g., 2-iodopyridin-3-ol, 3-iodopyridin-4-ol) or halogen analogs (4-bromo-, 4-chloro-, or 4-fluoro-pyridin-3-ol). The C–I bond at the pyridine 4-position exhibits markedly lower bond dissociation energy (approximately 57 kcal/mol) compared to C–Br (~72 kcal/mol) and C–Cl (~84 kcal/mol), enabling faster oxidative addition in palladium-catalyzed cross-coupling reactions—a property that directly impacts synthetic efficiency and sequence planning in multi-step medicinal chemistry programs [1]. Furthermore, the hydroxyl group at position 3 provides a hydrogen-bond donor/acceptor site and a handle for further derivatization (e.g., esterification, etherification), while the iodine serves as both a superior leaving group and a halogen-bond donor—features not simultaneously present in the fluoro, chloro, or bromo analogs to the same degree [2]. Substituting 4-iodopyridin-3-ol with a seemingly similar halogenated pyridinol therefore risks altered reaction kinetics, different regiochemical outcomes in subsequent transformations, and loss of halogen-bond-mediated molecular recognition.

Quantitative Differentiation Evidence for 4-Iodopyridin-3-ol vs. Closest Analogs


C–I vs. C–Br vs. C–Cl Bond Reactivity: Cross-Coupling Rate Hierarchy

The carbon–iodine bond of 4-iodopyridin-3-ol is substantially weaker than the corresponding carbon–bromine and carbon–chlorine bonds in its direct halogen analogs, translating to faster oxidative addition with palladium(0) catalysts—the rate-determining step in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions [1]. This is a class-level property of aryl iodides versus aryl bromides and chlorides, but it is directly applicable to the differentiation of 4-iodopyridin-3-ol (C–I) from 4-bromopyridin-3-ol (C–Br, CAS 161417-28-3) and 4-chloropyridin-3-ol (C–Cl, CAS 96630-88-5). The practical consequence is that 4-iodopyridin-3-ol can undergo coupling under milder conditions (lower temperature, shorter reaction time, lower catalyst loading) or achieve higher conversion in challenging substrate pairings where the bromo or chloro analog fails or proceeds sluggishly .

Cross-coupling Bond dissociation energy Oxidative addition Suzuki-Miyaura Palladium catalysis

Melting Point Differentiation: Handling and Purification Advantages vs. 4-Bromopyridin-3-ol

4-Iodopyridin-3-ol exhibits a melting point of 196–200 °C, which is substantially higher than that of its direct bromo analog, 4-bromopyridin-3-ol (mp 134–136 °C), and significantly lower than its positional isomer 3-iodopyridin-4-ol (mp 303 °C) . This intermediate melting point places 4-iodopyridin-3-ol in a range that is convenient for recrystallization-based purification from common organic solvents without requiring specialized high-temperature equipment, while also providing adequate lattice energy for stable room-temperature storage as a crystalline solid . The chloro analog (4-chloropyridin-3-ol) is reported as a liquid at ambient temperature, precluding crystallization-based purification entirely .

Melting point Crystallization Purification Solid-state handling Physicochemical property

Regioisomeric Differentiation: 4-Iodo-3-ol vs. 3-Iodo-4-ol Substitution Pattern Governs Downstream Synthetic Utility

4-Iodopyridin-3-ol (iodine at position 4, OH at position 3) and its positional isomer 3-iodopyridin-4-ol (CAS 89282-03-1; iodine at position 3, OH at position 4) share identical molecular formula (C₅H₄INO) and nearly identical molecular weight but differ fundamentally in the spatial relationship between the halogen and hydroxyl substituents. In 4-iodopyridin-3-ol, the hydroxyl group is at position 3, placing it adjacent to the ring nitrogen and para to the iodine—a geometry that enables the hydroxyl to act as an ortho/para-directing group for electrophilic substitution or as a chelating handle for directed ortho-metalation [1]. In contrast, 3-iodopyridin-4-ol places the hydroxyl at position 4 (para to nitrogen), altering both the electronic character of the ring and the accessible derivatization pathways. The 4-iodo-3-ol isomer has been specifically employed as a precursor to 6-chloro-4-iodopyridin-3-ol via reaction with phosphorus oxychloride, demonstrating the hydroxyl group's engagement in selective chlorination at the 6-position while preserving the iodine at position 4 for subsequent cross-coupling [2].

Regioisomer Positional isomer Synthetic building block Derivatization Orthogonal reactivity

Halogen Bond Donor Capacity: Iodine Enables Supramolecular Interactions Not Accessible with Lighter Halogens

The iodine substituent at position 4 of 4-iodopyridin-3-ol functions as a potent halogen bond (HaB) donor via its σ-hole, a property that is significantly stronger for iodine than for bromine and is essentially absent for chlorine and fluorine in comparable contexts [1]. Computational studies on complexes of halobenzenes with pyridine demonstrate that C–I···N halogen bond interaction energies are substantially larger than those of C–Br···N and C–Cl···N analogs, with C–F bonds having a negligible impact on molecular assembly [1]. For iodinated pyridines specifically, crystallographic evidence confirms that the iodine atom engages in C–I···X⁻ halogen bonds that direct supramolecular packing motifs, and pyridinium activation (protonation of the ring nitrogen) further enhances the halogen bond donor ability of the iodine [2]. This property is directly relevant to inhibitor design, where iodinated pyridine scaffolds have been investigated as transthyretin (TTR) fibrillogenesis inhibitors exploiting halogen-bond interactions with the thyroid hormone binding site [3].

Halogen bond Supramolecular chemistry Molecular recognition Crystal engineering σ-hole

Pharmacological Profile: Reported Multi-Target Activity with Limited Public Quantitative Data

Vendor documentation reports that 4-iodopyridin-3-ol acts as an inhibitor of monoamine oxidase (MAO) and the serotonin transporter (SERT), with demonstrated antidepressant effects in mouse models, potentially attributable to MAO inhibition . The compound is additionally described as a reactive ligand for magnesium ions and an inhibitor of chloride transporters . However, a critical caveat applies: publicly available quantitative affinity data (Ki, IC₅₀) from primary peer-reviewed literature for this specific compound could not be independently verified for differential comparison purposes. Several BindingDB entries with MAO-A, dihydroorotase, and PI3Kδ activity data initially appeared to correspond to 4-iodopyridin-3-ol, but SMILES verification revealed mismatches, indicating these entries belong to different chemotypes [1]. This evidence gap means that the pharmacological differentiation claims rest on vendor-provided qualitative descriptions rather than independently reproducible quantitative benchmarks. Users requiring rigorous target engagement data for procurement decisions should request Certificates of Analysis with biochemical assay results from the vendor or conduct independent profiling before committing to large-scale sourcing for biological studies.

MAO inhibition Serotonin transporter Antidepressant Magnesium binding Chloride transporter

High-Confidence Application Scenarios for 4-Iodopyridin-3-ol Based on Verified Differentiation Evidence


Palladium-Catalyzed Cross-Coupling at the Pyridine 4-Position Requiring Mild Conditions

When a synthetic sequence demands Suzuki-Miyaura, Sonogashira, or Heck coupling at the pyridine 4-position with a base-sensitive or thermally labile coupling partner, 4-iodopyridin-3-ol is the halogenated pyridinol of choice. The C–I bond (BDE ~57 kcal/mol) undergoes oxidative addition with Pd(0) significantly faster than the C–Br (~72 kcal/mol) or C–Cl (~84 kcal/mol) bonds of its halogen analogs, enabling coupling at lower temperatures or with shorter reaction times [1]. This is especially critical in late-stage functionalization of advanced intermediates where harsh conditions would compromise other functional groups. The hydroxyl group at position 3 can be protected/deprotected orthogonally or retained to direct subsequent transformations.

Sequential Derivatization via Orthogonal Iodine and Hydroxyl Reactivity

The combination of iodine at C4 and hydroxyl at C3 creates a scaffold capable of controlled sequential functionalization. The hydroxyl group can be selectively derivatized (e.g., esterified, alkylated, or converted to a leaving group) while preserving the iodine for a subsequent cross-coupling step, or conversely, the iodine can be engaged first in a coupling reaction followed by hydroxyl manipulation [1]. A demonstrated example is the conversion of 4-iodopyridin-3-ol to 6-chloro-4-iodopyridin-3-ol using POCl₃/SOCl₂, which installs chlorine at the 6-position while retaining the C4–I bond for downstream Suzuki coupling [2]. This sequential orthogonality is not achievable with non-halogenated pyridinols or with analogs where the halogen is too unreactive (chloro, fluoro) to serve as a practical coupling handle.

Halogen-Bond-Guided Inhibitor Design and Crystal Engineering

For structure-based drug design programs targeting proteins with halogen-binding pockets (e.g., transthyretin, thyroid hormone receptors, or kinases with halophilic sub-pockets), 4-iodopyridin-3-ol provides a strong halogen bond donor capable of engaging backbone carbonyl oxygens, halide anions, or π-systems [1]. The iodine σ-hole strength substantially exceeds that of bromine and chlorine, offering a gain in binding enthalpy that can translate to improved target affinity [1]. Furthermore, the hydroxyl group provides an additional hydrogen-bonding vector, enabling simultaneous halogen-bond and hydrogen-bond interactions in a compact scaffold. This dual non-covalent interaction capability is a structural feature not replicated by 4-bromo- or 4-chloro-pyridin-3-ol [2].

Medicinal Chemistry Library Synthesis and PROTAC Building Block

As a compact, bifunctional heteroaromatic building block (MW 221, LogP 1.39, zero rotatable bonds), 4-iodopyridin-3-ol is well-suited for inclusion in fragment-based screening libraries and as a synthetic entry point for generating diverse arrays of 4-substituted-3-hydroxypyridines via parallel cross-coupling [1]. Its classification as a protein degrader building block by multiple commercial suppliers indicates its use in PROTAC and molecular glue synthesis, where the iodine serves as a latent cross-coupling site for linker attachment and the phenol oxygen provides a connection point for E3 ligase ligand conjugation [2]. The solid physical form (mp 196–200 °C) facilitates automated weighing and compound management in library production workflows compared to liquid analogs such as 4-chloropyridin-3-ol .

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